molecular formula C2H7ClN2 B141955 Acetamidine hydrochloride CAS No. 124-42-5

Acetamidine hydrochloride

Cat. No.: B141955
CAS No.: 124-42-5
M. Wt: 94.54 g/mol
InChI Key: WCQOBLXWLRDEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamidine hydrochloride is an organic compound with the chemical formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is a hygroscopic solid that forms colorless monoclinic crystals and is soluble in water and alcohol. This compound is primarily used in the synthesis of various nitrogen-bearing compounds .

Mechanism of Action

Target of Action

Acetamidine hydrochloride, an organic compound with the formula CH3C(NH)NH2·HCl, is used in the synthesis of many nitrogen-bearing compounds . It is the hydrochloride of acetamidine, one of the simplest amidines . The primary target of this compound is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a strain of bacteria .

Mode of Action

It is known that amidines, such as this compound, are strong lewis bases . This suggests that they may interact with their targets by donating electron pairs, potentially disrupting the normal function of the target protein.

Biochemical Pathways

As a source of amidine, this compound is a precursor to the industrial and laboratory synthesis of many nitrogen compounds . It reacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines .

Pharmacokinetics

It is known that this compound is a hygroscopic solid which forms colorless monoclinic crystals . It is soluble in water and alcohol . These properties may influence its bioavailability.

Result of Action

It is known that this compound releases ammonium chloride upon heating . Dry this compound releases acetonitrile, while in aqueous solution, it instead undergoes hydrolysis to acetic acid and ammonia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that this compound is a hygroscopic solid , meaning it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, it has been found that this compound dissipated faster in submerged soil as compared to field capacity moisture and dry conditions . This suggests that environmental conditions such as moisture levels can influence the persistence and therefore the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamidine hydrochloride is synthesized through a two-step process that begins with a solution of acetonitrile in ethanol at close to 0°C. The mixture is treated with anhydrous hydrogen chloride in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{CH}_3\text{C} \equiv \text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{C}(=\text{NH·HCl})-\text{OC}_2\text{H}_5 ]

The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{CH}_3\text{C}(=\text{NH·HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C}(=\text{NH})-\text{NH}_2·\text{HCl} + \text{C}_2\text{H}_5\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced by adding acetonitrile to a solution of hydrogen chloride in methanol, followed by the addition of ammonia methanol solution. The reaction is carried out at controlled temperatures to ensure high yield and purity .

Types of Reactions:

  • Hydrolysis: In aqueous solution, this compound undergoes hydrolysis to form acetic acid and ammonia: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} + 2 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]

  • Decomposition: Upon heating, it releases ammonium chloride and acetonitrile: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]

  • Base Treatment: Treatment with a strong base yields free base acetamidine: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Hydrolysis: Water

    Decomposition: Heat

    Base Treatment: Potassium hydroxide

Major Products:

Scientific Research Applications

Acetamidine hydrochloride is widely used in scientific research due to its role as a precursor in the synthesis of various nitrogen compounds. It reacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines. These reactions are crucial in the synthesis of compounds such as vitamin B1 (thiamine) and its derivatives .

In biology and medicine, this compound is used in the preparation of decarboxyectoine and in the synthesis of ethyl 4-(4-hydroxyphenyl)methylidene-2-methyl-5-oxo-1-imidazolacetate. These compounds have various applications in biochemical research and pharmaceutical development .

Comparison with Similar Compounds

  • Formamidine hydrochloride
  • Guanidine hydrochloride
  • Benzamidine hydrochloride

Comparison: Acetamidine hydrochloride is unique due to its simple structure and its role as a precursor in the synthesis of various nitrogen compounds. Compared to formamidine hydrochloride and guanidine hydrochloride, this compound has a more straightforward synthesis process and is more commonly used in the production of vitamin B1 and its derivatives. Benzamidine hydrochloride, on the other hand, is primarily used as a protease inhibitor in biochemical research .

Properties

IUPAC Name

ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQOBLXWLRDEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-37-3 (Parent)
Record name Acetamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2059564
Record name Acetamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-42-5
Record name Ethanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamidine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanimidamide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2026K4JCF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamidine hydrochloride
Reactant of Route 2
Acetamidine hydrochloride
Reactant of Route 3
Acetamidine hydrochloride
Reactant of Route 4
Acetamidine hydrochloride
Reactant of Route 5
Acetamidine hydrochloride
Reactant of Route 6
Acetamidine hydrochloride
Customer
Q & A

Q1: What is the molecular formula and weight of acetamidine hydrochloride?

A1: this compound has the molecular formula C2H6N2·HCl and a molecular weight of 94.54 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, infrared spectroscopic studies have been conducted on this compound and its derivatives. These studies concluded that protonation occurs at the imino nitrogen atom of N-substituted amidines. []

Q3: How is this compound synthesized?

A3: this compound can be synthesized through several methods. One approach involves the condensation of acetonitrile with methanol in the presence of hydrogen chloride, followed by the addition of ammonia. [] Another method uses the reaction of this compound and dimethyl malonate via cyclization and chlorination. []

Q4: Are there any industrial advantages to producing this compound in chlor-alkali enterprises?

A4: Yes, producing this compound in chlor-alkali enterprises offers advantages due to readily available raw materials like hydrogen chloride, a byproduct of other processes. [, ]

Q5: What are the optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine, a precursor to this compound?

A5: Research indicates that the optimal conditions involve a molar ratio of this compound to sodium methoxide of 1:3.4 in methanol at 20°C for 4 hours, resulting in an 85.76% yield of 4,6-dihydroxy-2-methylpyrimidine. []

Q6: What are the main applications of this compound?

A6: this compound serves as a versatile building block in organic synthesis. It is a crucial starting material for producing various compounds, including pharmaceuticals like the anticancer drug dasatinib. [] It is also used in the synthesis of vitamin B1. []

Q7: Can this compound be used to synthesize primary arylamines?

A7: Yes, a heterogeneous copper-catalyzed cascade reaction using this compound as a reagent enables the synthesis of primary arylamines from aryl iodides. This method offers high efficiency and the advantage of using a reusable heterogeneous copper catalyst. []

Q8: Can this compound be used as an ammonia source in organic synthesis?

A8: Yes, this compound can act as an ammonia source in synthesizing 2-aminopyridine derivatives from 2-fluoropyridine. This transition-metal-free method demonstrates high yield and chemoselectivity. []

Q9: How is this compound utilized in the synthesis of pyrimidine derivatives?

A9: this compound reacts with cyanoketene dithioacetals and 2-aminopyridines, leading to the formation of pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives. These derivatives are then used to synthesize a variety of substituted pyrimidine compounds. []

Q10: Can this compound be employed in the synthesis of multi-component reactions?

A10: Yes, this compound is a valuable reagent in multi-component reactions for synthesizing heterocyclic compounds like 2-methyl-4,6-diarylpyrimidine and 5,6-dihydrobenzo[h]quinazoline derivatives. These reactions are often conducted under solvent-free conditions, offering environmental advantages. [, ]

Q11: Are there any known biological activities associated with this compound?

A11: While this compound itself might not have direct biological activities, some of its derivatives exhibit pharmacological properties. For instance, m-tolyloxythis compound demonstrates cardiotonic effects. [] N-carbamoyl-2-(2,6-dichlorophenyl)this compound (LON-954) exhibits tremorogenic properties, potentially useful in studying Parkinson's disease. [, ]

Q12: Can this compound derivatives protect against gramicidin toxicity?

A12: Research using NG108-15 cells suggests that this compound and guanidine hydrochloride, which can block gramicidin D channels, show protective effects against gramicidin D toxicity. []

Q13: Are there any known methods to determine the purity of this compound?

A15: Yes, analytical techniques like gravimetric analysis can determine the content of involatile impurities in this compound. [] Additionally, titration methods can be employed to determine the content of ammonium chloride, a common impurity, allowing for a more comprehensive assessment of purity. []

Q14: How does the presence of sodium chloride affect this compound?

A16: Studies have shown a positive correlation between sodium chloride content and the ash content of this compound after heating. [] This suggests that the presence of sodium chloride may impact the thermal stability of the compound.

Q15: Have there been any computational studies conducted on this compound or its derivatives?

A17: While the provided research papers do not delve into specific computational studies, theoretical investigations employing thermodynamic and kinetic stability calculations have been used to understand the regioselectivity in reactions involving this compound derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.